Adenosine, 5'-deoxy-5',5'-difluoro-
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Overview
Description
Adenosine, 5'-deoxy-5',5'-difluoro- (F-ara-A), is a fluorinated nucleoside analog that has been extensively studied for its potential as an anticancer agent. F-ara-A is structurally similar to adenosine, a naturally occurring nucleoside that plays a critical role in cellular metabolism. F-ara-A has been shown to have potent antitumor activity in preclinical models and is currently being investigated in clinical trials.
Mechanism Of Action
Adenosine, 5'-deoxy-5',5'-difluoro- is a prodrug that is converted to its active form, Adenosine, 5'-deoxy-5',5'-difluoro-TP, by cellular kinases. Adenosine, 5'-deoxy-5',5'-difluoro-TP is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis. Adenosine, 5'-deoxy-5',5'-difluoro- also inhibits ribonucleotide reductase, an enzyme that is essential for DNA synthesis.
Biochemical And Physiological Effects
Adenosine, 5'-deoxy-5',5'-difluoro- has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, Adenosine, 5'-deoxy-5',5'-difluoro- has been shown to inhibit the growth of bacteria and viruses. Adenosine, 5'-deoxy-5',5'-difluoro- has also been shown to have immunosuppressive effects, which may limit its use as an anticancer agent.
Advantages And Limitations For Lab Experiments
One advantage of Adenosine, 5'-deoxy-5',5'-difluoro- is its potent cytotoxic effects against a wide range of cancer cell lines. However, Adenosine, 5'-deoxy-5',5'-difluoro- has a number of limitations for lab experiments. Its immunosuppressive effects may limit its use in animal models, and its toxicity to normal cells may limit its therapeutic potential in humans.
Future Directions
There are a number of potential future directions for research on Adenosine, 5'-deoxy-5',5'-difluoro-. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of Adenosine, 5'-deoxy-5',5'-difluoro- in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, there is a need for further research on the mechanisms of action of Adenosine, 5'-deoxy-5',5'-difluoro- and its potential use in the treatment of other diseases, such as viral infections.
Synthesis Methods
Adenosine, 5'-deoxy-5',5'-difluoro- can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 2'-deoxy-2'-fluoroadenosine with hydrogen fluoride in the presence of a Lewis acid catalyst. Enzymatic methods involve the use of enzymes such as adenosine deaminase to convert adenosine to Adenosine, 5'-deoxy-5',5'-difluoro-.
Scientific Research Applications
Adenosine, 5'-deoxy-5',5'-difluoro- has been extensively studied for its potential as an anticancer agent. It has been shown to have potent cytotoxic effects against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. Adenosine, 5'-deoxy-5',5'-difluoro- works by inhibiting DNA synthesis and inducing apoptosis in cancer cells.
properties
CAS RN |
131077-98-0 |
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Product Name |
Adenosine, 5'-deoxy-5',5'-difluoro- |
Molecular Formula |
C10H11F2N5O3 |
Molecular Weight |
287.22 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(difluoromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11F2N5O3/c11-7(12)6-4(18)5(19)10(20-6)17-2-16-3-8(13)14-1-15-9(3)17/h1-2,4-7,10,18-19H,(H2,13,14,15)/t4-,5+,6-,10+/m0/s1 |
InChI Key |
YQLJSFYLQCBEKY-LKCKTBJASA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(F)F)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(F)F)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(F)F)O)O)N |
synonyms |
5',5'-difluoro-5'-deoxyadenosine 5'-deoxy-5',5'-difluoroadenosine 5'-deoxy-5'-difluoroadenosine 5-DDFA |
Origin of Product |
United States |
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